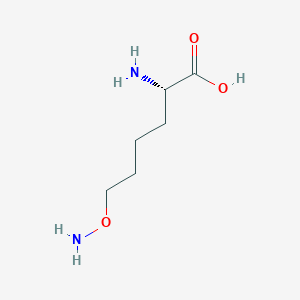
(2S)-2-amino-6-aminooxyhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-6-aminooxyhexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, an aminooxy group, and a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-aminooxyhexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.
Introduction of the Aminooxy Group: The aminooxy group is introduced through a nucleophilic substitution reaction, where a hydroxylamine derivative reacts with the precursor.
Deprotection: The final step involves the removal of any protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-6-aminooxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oximes or nitriles.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The amino and aminooxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(2S)-2-amino-6-aminooxyhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of (2S)-2-amino-6-aminooxyhexanoic acid involves its interaction with specific molecular targets. The aminooxy group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can modify proteins through the formation of oxime linkages, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-6-hydroxyhexanoic acid: Similar structure but with a hydroxyl group instead of an aminooxy group.
(2S)-2-amino-6-mercaptohexanoic acid: Contains a thiol group instead of an aminooxy group.
Uniqueness
(2S)-2-amino-6-aminooxyhexanoic acid is unique due to the presence of the aminooxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
335341-56-5 |
|---|---|
Molecular Formula |
C6H14N2O3 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(2S)-2-amino-6-aminooxyhexanoic acid |
InChI |
InChI=1S/C6H14N2O3/c7-5(6(9)10)3-1-2-4-11-8/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1 |
InChI Key |
VRBDIZVKVNGGNE-YFKPBYRVSA-N |
Isomeric SMILES |
C(CCON)C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCON)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















